4-(4-Methoxy-3-methylphenyl)cyclohexan-1-one
Description
4-(4-Methoxy-3-methylphenyl)cyclohexan-1-one is a substituted cyclohexanone derivative featuring a 4-methoxy-3-methylphenyl group at the cyclohexanone ring’s para position. Such compounds are often intermediates in pharmaceuticals, polymers, or agrochemicals due to their structural versatility .
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-(4-methoxy-3-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-10-9-12(5-8-14(10)16-2)11-3-6-13(15)7-4-11/h5,8-9,11H,3-4,6-7H2,1-2H3 |
InChI Key |
CQFKZVYJSXUOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCC(=O)CC2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-(4-methoxy-3-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with p-cresol in the presence of aluminum chloride and phosphorus trichloride at 160°C for 2 hours, yielding a high percentage of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents, including ionic liquids, is common in industrial settings to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-(4-methoxy-3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
The compound has been investigated for its role as a precursor in the synthesis of various biologically active molecules. Its structural characteristics make it a valuable intermediate in the development of pharmaceuticals, particularly those targeting neurological and psychological disorders. For instance, derivatives of this compound have shown promise as CRF1 (corticotropin-releasing factor 1) receptor antagonists, which are being explored for their potential antidepressant and anxiolytic effects .
Case Study: Antidepressant Research
A notable study highlighted the synthesis of compounds derived from 4-(4-Methoxy-3-methylphenyl)cyclohexan-1-one that exhibited significant activity against depression models in rodents. These compounds were evaluated for their efficacy in reducing depressive symptoms, showing a correlation between structural modifications and biological activity. The results indicated that certain derivatives could lead to new antidepressant therapies with fewer side effects compared to traditional medications .
Organic Synthesis
Role as an Intermediate
In organic synthesis, 4-(4-Methoxy-3-methylphenyl)cyclohexan-1-one serves as an important building block for creating more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure easily, facilitating the development of diverse chemical entities.
Synthesis Processes
Recent advancements have focused on environmentally friendly synthesis methods that utilize this compound as a starting material. For example, methods employing phase transfer catalysts have been developed to enhance yields while minimizing waste, showcasing the compound's utility in sustainable chemistry practices .
Materials Science
Applications in Polymer Chemistry
The compound's unique molecular structure lends itself to applications in polymer chemistry. It can be used to create specialty polymers with tailored properties for specific applications such as coatings, adhesives, and sealants. Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .
Case Study: Polymer Modification
A study investigated the incorporation of 4-(4-Methoxy-3-methylphenyl)cyclohexan-1-one into polyurethane formulations. The results indicated improved flexibility and resistance to thermal degradation compared to traditional polyurethanes. This modification opens avenues for developing advanced materials suitable for high-performance applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-(4-methoxy-3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
- 4-(4-Ethoxyphenyl)cyclohexan-1-one (γ-EtOPhCL precursor): Substituent: Ethoxy group at the aryl para position. Synthesis: Produced via etherification of 4-(4-hydroxyphenyl)cyclohexan-1-one with bromoethane, followed by Baeyer–Villiger oxidation .
4-(Trifluoromethyl)cyclohexan-1-one :
- Substituent: Electron-withdrawing trifluoromethyl group.
- Applications: Used as a biochemical building block due to its strong inductive effects, which stabilize intermediates in synthetic pathways .
- Contrast: The trifluoromethyl group significantly lowers electron density at the ketone, altering nucleophilic addition kinetics compared to the methoxy-methyl-substituted analog.
- 4-Methylcyclohexanone: Substituent: Methyl group on the cyclohexanone ring. Properties: Lower molecular weight and simpler structure result in higher volatility (boiling point ~179°C) . Comparison: Lacks aromaticity, leading to reduced conjugation and distinct reactivity in oxidation or reduction reactions.
Pharmacological Relevance: Estrogen Receptor (ER) Ligands
- 4-[4-(Hydroxymethyl)cyclohexyl]phenol: Substituent: Hydroxymethyl group on cyclohexane. Pharmacodynamics: ERβ selectivity due to optimal O-O interatomic distance (~10.7 Å) matching the receptor’s binding cavity . Structural Insight: The rigid cyclohexane ring in 4-(4-methoxy-3-methylphenyl)cyclohexan-1-one may mimic this geometry, but steric hindrance from the 3-methyl group could reduce binding affinity.
- 4-(Dimethylamino)-4-phenylcyclohexan-1-one: Substituent: Dimethylamino group at cyclohexanone’s para position. Applications: Amino groups enable hydrogen bonding, enhancing interactions with biological targets. This contrasts with the methoxy-methylphenyl analog, where steric bulk may dominate .
Biological Activity
4-(4-Methoxy-3-methylphenyl)cyclohexan-1-one is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanone core substituted with a methoxy and a methyl group on the phenyl ring. This substitution pattern is crucial in influencing its biological activity, as it affects the compound's reactivity and interaction with biological targets.
The biological activity of 4-(4-Methoxy-3-methylphenyl)cyclohexan-1-one is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the methoxy group enhances its binding affinity, while the methyl group may influence selectivity towards specific targets. These interactions can modulate enzyme activity, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to 4-(4-Methoxy-3-methylphenyl)cyclohexan-1-one exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs demonstrate significant activity against a range of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. For example, IC50 values for related compounds ranged from 19.45 µM to 42.1 µM against COX-1 and COX-2, respectively .
Anticancer Activity
Preliminary screening suggests that 4-(4-Methoxy-3-methylphenyl)cyclohexan-1-one may exhibit anticancer properties. Compounds with similar structures have shown selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal cells, indicating a favorable therapeutic window .
Structure-Activity Relationship (SAR)
Understanding the SAR of 4-(4-Methoxy-3-methylphenyl)cyclohexan-1-one is essential for optimizing its biological activity. The following table summarizes key findings from various studies:
| Substituent | Biological Activity | IC50 (µM) |
|---|---|---|
| Methoxy | Increased binding affinity | N/A |
| Methyl | Enhanced selectivity | N/A |
| Cyclohexanone core | Antimicrobial | 19.45 - 42.1 |
Study on Antimicrobial Properties
A study conducted on structurally similar compounds revealed significant antimicrobial activity against Salmonella typhimurium and Bacillus cereus. The research highlighted the importance of substituent positioning on the phenyl ring in enhancing efficacy .
Anti-inflammatory Research
In another investigation, several derivatives were tested for their COX inhibitory activities. The study found that specific modifications led to increased potency compared to traditional anti-inflammatory drugs like diclofenac .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
